molecular formula C17H14N2O2S2 B10958342 N,N'-(4-methylbenzene-1,2-diyl)dithiophene-2-carboxamide

N,N'-(4-methylbenzene-1,2-diyl)dithiophene-2-carboxamide

Cat. No.: B10958342
M. Wt: 342.4 g/mol
InChI Key: WTHRYCISWAAMAY-UHFFFAOYSA-N
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Description

N,N’-(4-methylbenzene-1,2-diyl)dithiophene-2-carboxamide is a compound that belongs to the class of organic molecules known as dithiophenes. These compounds are characterized by the presence of two thiophene rings, which are sulfur-containing heterocycles. The specific structure of N,N’-(4-methylbenzene-1,2-diyl)dithiophene-2-carboxamide includes a 4-methylbenzene moiety and a carboxamide group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(4-methylbenzene-1,2-diyl)dithiophene-2-carboxamide typically involves the reaction of 4-methylbenzene-1,2-diamine with dithiophene-2-carboxylic acid. The reaction is carried out under specific conditions, such as the presence of a dehydrating agent like thionyl chloride or phosphorus oxychloride, to facilitate the formation of the carboxamide bond. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of N,N’-(4-methylbenzene-1,2-diyl)dithiophene-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-(4-methylbenzene-1,2-diyl)dithiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-(4-methylbenzene-1,2-diyl)dithiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-(4-methylbenzene-1,2-diyl)dithiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its potential anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-(4-methylbenzene-1,2-diyl)dithiophene-2-carboxamide is unique due to its specific combination of a 4-methylbenzene moiety and a dithiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C17H14N2O2S2

Molecular Weight

342.4 g/mol

IUPAC Name

N-[4-methyl-2-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C17H14N2O2S2/c1-11-6-7-12(18-16(20)14-4-2-8-22-14)13(10-11)19-17(21)15-5-3-9-23-15/h2-10H,1H3,(H,18,20)(H,19,21)

InChI Key

WTHRYCISWAAMAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3

Origin of Product

United States

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